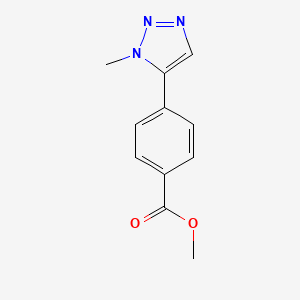
methyl 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoate
Cat. No. B8317608
M. Wt: 217.22 g/mol
InChI Key: FBICHNLZTMVLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08338434B2
Procedure details


Triethylamine (0.28 ml, 2.00 mmol) was added to a mixture of 1-methyl-5-(tributylstannanyl)-1H-1,2,3-triazole (781 mg, 2.1 mmol), methyl 4-bromobenzoate (430 mg, 2.0 mmol), and BIS(TRIPHENYLPHOSPHINE)PALLADIUM(II) CHLORIDE (70.2 mg, 0.10 mmol) in toluene (10 ml) to give a yellow suspension. The reaction mixture was purged with N2, sealed and stirred at 100° C. for 3 hr. Potassium fluoride (465 mg, 8.00 mmol) and MeOH (2 mL) were added. The mixture was stirred at RT for 2 h, filtered on celite, and rinsed with EtOAc. The combined filtrates were concentrated and the residue was purified on a 25M biotage column to give 0.5 g of methyl 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoate as a tan solid.

Quantity
781 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][N:9]1[C:13]([Sn](CCCC)(CCCC)CCCC)=[CH:12][N:11]=[N:10]1.Br[C:28]1[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=1.[F-].[K+]>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CO>[CH3:8][N:9]1[C:13]([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)=[CH:12][N:11]=[N:10]1 |f:3.4,^1:49,68|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
781 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=NC=C1[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
430 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
70.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
465 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 100° C. for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purged with N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on celite
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on a 25M biotage column
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=NC=C1C1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
